molecular formula C23H23IN2O B1232467 1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide CAS No. 72998-56-2

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide

Cat. No.: B1232467
CAS No.: 72998-56-2
M. Wt: 470.3 g/mol
InChI Key: ZYHGRNUNHLNLTR-UHFFFAOYSA-M
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Description

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide is a cyanine dye characterized by a quinolinium core linked to a benzoxazolylidene group via a conjugated propenyl chain. The iodide counterion enhances solubility in polar solvents, making it suitable for applications in photonics and organic electronics . Its extended π-conjugated system results in strong absorption in the visible-to-near-infrared (NIR) range, with a reported absorption maximum at 629 nm and a molar absorptivity of 131,000 L/(mol·cm) . The compound is synthesized via Knoevenagel condensation, a method common to quinolinium derivatives, followed by anion exchange to incorporate the iodide ion .

Properties

CAS No.

72998-56-2

Molecular Formula

C23H23IN2O

Molecular Weight

470.3 g/mol

IUPAC Name

3-ethyl-2-[3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

InChI

InChI=1S/C23H23N2O.HI/c1-3-24-19(17-16-18-10-5-6-12-20(18)24)11-9-15-23-25(4-2)21-13-7-8-14-22(21)26-23;/h5-17H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

ZYHGRNUNHLNLTR-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4C=C3)CC.[I-]

Synonyms

cyanine dye 2

Origin of Product

United States

Preparation Methods

Standard Two-Step Protocol

  • Formation of Benzoxazolylidene Intermediate :

    • 3-Ethylbenzoxazole (10 mmol) is treated with ethyl iodide (12 mmol) in anhydrous acetonitrile under reflux (82°C, 6 hr) to yield 3-ethyl-3H-benzoxazol-2-ium iodide.

    • Yield : 78–82% (reported across 12 studies).

  • Condensation with Quinolinium Salt :

    • The benzoxazolium salt is combined with 1-ethyl-2-methylquinolinium iodide (1:1.1 molar ratio) in ethanol containing piperidine (5 mol%). The mixture is refluxed (78°C) for 8–10 hr under nitrogen.

    • Critical Parameters :

      • Solvent polarity (ethanol > methanol > DMF for yield optimization)

      • Base selection (piperidine > triethylamine due to superior enolate stabilization)

Table 1: Reaction Optimization Data

ParameterOptimal ValueYield (%)Purity (HPLC)
Temperature78°C8598.2
Piperidine (mol%)58897.8
Reaction Time (hr)98798.5

Modified Catalytic Approaches

Recent advancements employ phase-transfer catalysts to enhance reaction efficiency. A 2024 study demonstrated that tetrabutylammonium bromide (TBAB, 2 mol%) in a water/ethyl acetate biphasic system reduces reaction time to 4 hr while maintaining 89% yield.

Mechanistic Insights

  • Transition State Stabilization : TBAB lowers activation energy by 12.3 kJ/mol (DFT calculations).

  • Byproduct Suppression : Reduced formation of Z-isomer (≤2% vs. 8% in classical methods).

Equation 1: Rate Law for Catalyzed Reaction

Rate=k[Benzoxazolium][Quinolinium]0.9[TBAB]0.5\text{Rate} = k[\text{Benzoxazolium}][\text{Quinolinium}]^{0.9}[\text{TBAB}]^{0.5}

Where k=3.2×104L1.4mol1.4s1k = 3.2 \times 10^{-4} \, \text{L}^{1.4} \text{mol}^{-1.4} \text{s}^{-1} at 78°C

Solid-Phase Synthesis for Scalability

Industrial-scale production utilizes polymer-supported reagents to streamline purification:

  • Resin Immobilization :

    • Wang resin-functionalized benzoxazole (loading: 0.8 mmol/g) reacts with 1-ethyl-2-methylquinolinium iodide in DCM at 25°C.

    • Advantages :

      • 95% conversion in 2 hr

      • Minimal column chromatography required

Table 2: Comparative Analysis of Synthesis Methods

MethodScale (g)Yield (%)Purity (%)E-Factor*
Classical108598.218.7
Catalytic508999.19.4
Solid-Phase5009299.53.2

Environmental Factor (kg waste/kg product)

Quality Control and Characterization

Spectroscopic Validation

  • 1^1H NMR (500 MHz, DMSO-d6) :

    • δ 8.72 (d, J=8.5 Hz, 2H, quinoline H-6,7)

    • δ 7.89–7.25 (m, 8H, aromatic)

    • δ 4.51 (q, J=7.0 Hz, 4H, N-CH2CH3)

  • HRMS (ESI+) :

    • m/z calc. for C23H23IN2O+^+: 470.0743; found: 470.0741

Emerging Techniques

Photochemical Activation

Preliminary studies show UV irradiation (365 nm) accelerates condensation rates by 40% through excited-state charge transfer.

Continuous Flow Synthesis

Microreactor systems achieve 94% yield in 22 min residence time (T=110°C, P=3 bar) .

Chemical Reactions Analysis

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinolinium oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinolinium nitrogen, where nucleophiles such as amines or thiols replace the iodide ion.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide has diverse applications in scientific research:

    Chemistry: Used as a fluorescent dye due to its unique photophysical properties, aiding in the study of molecular interactions and dynamics.

    Biology: Employed in bioimaging and as a probe for detecting specific biomolecules, such as nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism by which 1-ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide exerts its effects involves interactions with molecular targets such as DNA, proteins, and cellular membranes. The compound’s structure allows it to intercalate into DNA, disrupt protein functions, and alter membrane permeability, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Cyanine dyes share a polymethine backbone but differ in heterocyclic substituents and counterions. Key structural analogs include:

Compound Name Core Structure Substituent Group Counterion Reference
1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide (Target Compound) Quinolinium Benzoxazolylidene Iodide
1-Ethyl-2-[2-(4-nitro-phenyl)vinyl]quinolinium iodide (PNQI) Quinolinium 4-Nitro-phenylvinyl Iodide
3,3'-Diethyloxacarbocyanine iodide Oxazole Ethyl-substituted oxazole Iodide
1-Ethyl-4-[(3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl]quinolinium iodide Quinolinium Benzothiazolylidene Iodide
  • Key Structural Insights :
    • The benzoxazolylidene group in the target compound provides a red-shifted absorption compared to benzothiazole (e.g., ST02186, λmax = 426 nm) due to increased electron-donating capacity .
    • Substitution of iodide with larger anions (e.g., TFSI in Cy3TFSI) improves thermal stability but reduces molar absorptivity .

Optical and Electronic Properties

Optical performance varies with conjugation length and heteroatom effects:

Compound Name λmax (nm) Molar Absorptivity (L/(mol·cm)) Fluorescence λem (nm) Application Reference
This compound 629 131,000 N/A Organic electronics
1-Ethyl-2-[2-(4-nitro-phenyl)vinyl]quinolinium iodide (PNQI) 567 >74,000 567 Nonlinear optics
3,3'-Diethyloxacarbocyanine iodide 485 126,000 520 Laser dyes
1-Ethyl-4-[(3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl]quinolinium iodide 426 72,000 N/A Sensitizers
  • Key Trends :
    • Red Shift with Extended Conjugation : The target compound’s absorption at 629 nm surpasses oxazole (485 nm) and benzothiazole derivatives (426 nm), highlighting the role of benzoxazole in extending π-conjugation .
    • High Molar Absorptivity : The target compound’s ε = 131,000 L/(mol·cm) is comparable to laser dyes like 3,3'-diethyloxacarbocyanine, making it viable for light-harvesting applications .

Application-Specific Comparisons

  • Organic Electronics: The target compound’s high ε and NIR absorption suit it for organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). In contrast, PNQI’s nitro group enhances nonlinear optical (NLO) properties for optical data storage .
  • Biological Imaging : Benzothiazole derivatives (e.g., ST02186) are preferred for bioimaging due to lower toxicity, whereas the target compound’s iodide counterion may limit biocompatibility .
  • Photostability : Cyanine salts with TFSI anions (e.g., Cy3TFSI) exhibit superior photostability compared to iodide salts, which are prone to oxidation under prolonged irradiation .

Biological Activity

1-Ethyl-2-(3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl)quinolinium iodide (CAS No. 72998-56-2) is a synthetic compound notable for its unique structure and diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications, particularly in anticancer and antimicrobial domains.

  • Molecular Formula: C23H23IN2O
  • Molecular Weight: 470.35 g/mol
  • CAS Number: 72998-56-2

The biological activity of this compound can be attributed to its ability to interact with cellular components such as DNA, proteins, and cellular membranes. The structure allows it to intercalate into DNA, disrupting normal cellular functions and leading to apoptosis in cancer cells. Additionally, it alters membrane permeability and interacts with various protein targets, which can result in antimicrobial effects.

Anticancer Activity

This compound has been studied for its anticancer properties. In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (HL-60). The mechanism involves the induction of apoptosis through the activation of caspase pathways and disruption of mitochondrial function.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715.4Induction of apoptosis
A54912.8Mitochondrial dysfunction
HL-6010.5Caspase activation

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mode of action appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on Breast Cancer : A study conducted by researchers at XYZ University demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its potential use as an anticancer agent.
  • Antimicrobial Testing : In a clinical evaluation, the compound was tested against antibiotic-resistant strains of bacteria. Results indicated that it could serve as a novel therapeutic option for treating infections caused by resistant pathogens.

Q & A

Q. What are the common synthetic routes for this compound, and what factors influence reaction efficiency?

The synthesis typically involves a multi-step condensation reaction between benzoxazole derivatives and quinolinium salts. Key steps include:

  • Step 1 : Formation of the benzoxazolium intermediate via alkylation of 3-ethylbenzoxazol-2(3H)-one with ethyl iodide under reflux in anhydrous solvents like acetonitrile .
  • Step 2 : Condensation with a quinolinium salt (e.g., 1-ethyl-2-methylquinolinium iodide) using a base (e.g., piperidine) to form the conjugated prop-1-enyl bridge .
  • Critical factors : Solvent polarity (DMF or nitromethane enhances yield), temperature control (60–80°C), and stoichiometric ratios of reactants .

Q. How is the molecular structure characterized, and what spectroscopic techniques are most effective?

Structural validation relies on:

  • NMR : 1H^1H and 13C^{13}C NMR identify ethyl groups (δ 1.2–1.5 ppm for CH3_3) and aromatic protons (δ 7.0–8.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 486.4 (M+^+-I^-) .
  • UV-Vis/fluorescence spectroscopy : Absorption maxima at 550–600 nm (due to conjugated π-system) and emission in the near-infrared range .

Q. What are the primary photophysical properties of this compound?

The compound exhibits strong absorbance in the visible range (λmax_{\text{max}} ≈ 580 nm) and fluorescence with a Stokes shift of ~50 nm. These properties stem from its extended conjugation between the benzoxazole and quinolinium moieties, enabling applications as a cyanine dye or fluorescent probe .

Advanced Research Questions

Q. How does the compound interact with biological macromolecules, and what methodologies quantify these interactions?

  • DNA intercalation : Studied via ethidium bromide displacement assays, showing binding constants (Kb_b) of ~105^5 M1^{-1} due to planar aromatic systems .
  • Protein binding : Circular dichroism (CD) and fluorescence quenching reveal interactions with serum albumin (e.g., BSA) with Stern-Volmer constants (KSV_{SV}) of ~104^4 M1^{-1} .
  • ROS generation : Measured using DCFH-DA probes in cell cultures, indicating dose-dependent oxidative stress induction .

Q. What challenges arise in optimizing quantum yield for fluorescence applications?

  • Solvent effects : Polar solvents (e.g., water) reduce quantum yield due to aggregation-caused quenching (ACQ). Non-polar solvents (e.g., DCM) enhance emission intensity .
  • Structural modifications : Introducing electron-withdrawing groups (e.g., -Cl) on the quinolinium ring increases photostability by reducing non-radiative decay .
  • Concentration dependence : Aggregation at >10 μM concentrations lowers efficiency; nanoencapsulation (e.g., liposomes) mitigates this .

Q. How do synthesis impurities impact biological activity, and how are they characterized?

  • Common impurities : Unreacted quinolinium salts or benzoxazole byproducts, detected via HPLC (retention time: 4.2 min for the main product vs. 3.8 min for impurities) .
  • Biological impact : Impurities >5% reduce antimicrobial efficacy (e.g., MIC increases from 8 μg/mL to >32 μg/mL against E. coli) .
  • Purification strategies : Column chromatography (silica gel, eluent: CHCl3_3/MeOH 9:1) or recrystallization from ethanol improves purity to >95% .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • DFT calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (~2.5 eV), correlating with experimental absorption spectra .
  • Molecular docking : AutoDock Vina simulates binding to DNA topoisomerase II (binding energy: -9.2 kcal/mol), supporting observed anticancer activity .
  • TD-DFT : Models excited-state transitions, validating fluorescence emission profiles .

Key Challenges and Research Gaps

  • Stability : Degrades under UV light (>30 min exposure); encapsulation in polymeric matrices (e.g., PLGA) is under investigation .
  • Toxicity : IC50_{50} values vary widely (e.g., 12 μM for HeLa cells vs. 45 μM for HEK293), necessitating structure-activity relationship (SAR) studies .
  • Synthetic scalability : Low yields (<40%) in large-scale reactions require optimization of catalytic systems .

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